2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Description
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-12-13-5-3-9-20-11-13)14-6-4-10-21-17(14)19-23-15-7-1-2-8-16(15)25-19/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUFMUPHNCIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H14N4OS
- Molecular Weight : 346.4 g/mol
- Purity : Typically 95% .
Research indicates that this compound may exhibit its biological effects through the modulation of apoptosis pathways. Specifically, it has been linked to the activation of procaspase-3, leading to the conversion into caspase-3, an essential executor of apoptosis in cancer cells . The activation of this pathway suggests that the compound may induce apoptosis selectively in cancerous cells while sparing normal cells.
Structure-Activity Relationships (SAR)
The presence of the benzothiazole moiety appears to enhance anticancer activity. Studies have shown that derivatives featuring this structure exhibit significant selectivity and potency against various cancer cell lines. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated improved efficacy in activating procaspase-3 compared to those lacking such modifications .
In Vitro Studies
A series of in vitro studies have evaluated the anticancer potential of this compound against various cell lines. Notably, it has shown promising results against U937 (a procaspase-3 over-expressing cell line) and MCF-7 (a procaspase-3 non-expressing cell line). The following table summarizes the IC50 values observed for selected compounds in these studies:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8j | 5.2 | U937 |
| 8k | 6.6 | U937 |
| Control | - | MCF-7 |
These results indicate that compounds 8j and 8k are particularly effective in inducing apoptosis through procaspase-3 activation .
Caspase Activation Assays
Further assays demonstrated that compounds derived from this scaffold can significantly activate caspase-3, as shown below:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
These findings suggest that the compound's ability to activate caspase-3 is comparable to established positive controls .
Case Studies
Recent studies focusing on benzothiazole derivatives have highlighted their potential as novel anticancer agents. For example, a study identified several benzothiazole derivatives that effectively induced apoptosis through caspase activation mechanisms. Among these, derivatives similar to 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide exhibited enhanced selectivity and lower toxicity profiles compared to traditional chemotherapeutics .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide exhibit significant anticancer properties. Studies have shown that such benzothiazole derivatives can inhibit specific signaling pathways involved in cancer cell proliferation and survival, including the JNK signaling pathway, which plays a crucial role in various cellular processes such as growth and apoptosis .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activity. Compounds containing this structure have been investigated for their efficacy against various bacterial and fungal strains. The presence of the pyridine ring may enhance their bioactivity by improving solubility and bioavailability .
Inhibition of Enzymatic Activity
Some studies have highlighted the potential of this compound to act as an inhibitor of key enzymes involved in disease processes. For instance, it has been explored for its ability to inhibit certain kinases, which are critical in signaling pathways associated with cancer and other diseases .
Neuroprotective Effects
There is emerging evidence suggesting that benzothiazole derivatives can provide neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide showed promising results in inhibiting the proliferation of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests revealed that compounds containing the benzothiazole structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The studies indicated that these compounds could serve as a basis for developing new antibiotics to combat resistant strains.
Comparaison Avec Des Composés Similaires
The following analysis compares 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide with structurally related compounds, focusing on substituent effects, physical properties, and biological relevance.
Structural and Physical Properties
Key analogs from the evidence include derivatives with modifications to the benzothiazole ring, pyridine substituents, and carboxamide side chains. A comparative overview is provided in Table 1.
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound ID & Structure | Melting Point (°C) | Yield (%) | Elemental Analysis (C/H/N) | Key Substituents |
|---|---|---|---|---|
| 6a : 2-[(6-Methylbenzothiazol-2-yl)amino]-N-(4-oxo-2-phenylthiazolidin-3-yl)pyridine-3-carboxamide | 184–186 | 57 | C 59.80%, H 4.08%, N 15.12% | 6-methylbenzothiazole, phenylthiazolidinone |
| 6b : N-[2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl]-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carboxamide | 196–197 | 63 | C 55.70%, H 3.59%, N 14.06% | 2-chlorophenyl, 6-methylbenzothiazole |
| 6c : N-[2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl]-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carboxamide | 209–210 | 60 | C 55.69%, H 3.61%, N 14.14% | 4-chlorophenyl, 6-methylbenzothiazole |
| Enamine-750609-42-8 : N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide | Not reported | Not reported | C 53.70%, H 3.98%, N 11.04% | 5,6-dichloropyridine, 2-methylpropyl |
Key Observations :
- Substituent Effects : Chlorine substitution on the phenyl ring (6b, 6c) increases melting points compared to 6a, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Elemental Analysis : Close agreement between calculated and experimental values (e.g., 6a: ΔC = 0.06%, ΔH = 0.07%) confirms high purity in synthesized analogs .
- Side-Chain Variations : The Enamine Ltd. compound () incorporates bulkier alkyl (2-methylpropyl) and dichloropyridine groups, which may influence solubility and bioavailability compared to the target compound .
Methodological Considerations
Structural characterization of these compounds relied on:
- Spectroscopic Techniques : IR and NMR confirmed functional groups (e.g., amide-I/II bands at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) and regiochemistry .
- Crystallographic Software : Tools like SHELXL and ORTEP-3 () enabled precise determination of molecular geometry and intermolecular interactions in related structures.
Q & A
Basic: What are the recommended synthetic pathways for 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting from pyridine-3-carboxylic acid derivatives. A common approach includes:
Coupling Reactions : Amide bond formation between pyridine-3-carboxylic acid and 3-(aminomethyl)pyridine using coupling agents like EDCI/HOBt under inert conditions .
Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or oxidative conditions (e.g., using PCl₃ or H₂O₂) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate the final product .
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation requires:
- Spectroscopic Techniques :
- X-ray Crystallography (if available): Resolve 3D conformation and hydrogen-bonding patterns, though limited data exists for this specific compound .
Note : Computational tools (e.g., Gaussian) can predict electrostatic potentials and optimize geometry .
Advanced: How can conflicting reactivity data in synthetic protocols be resolved?
Answer:
Contradictions in reaction yields or side products often arise from:
- Condition Variability : Temperature fluctuations (±5°C) or solvent purity (e.g., anhydrous DMF vs. technical grade).
- Mitigation Strategies :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
- Mechanistic Studies : Use DFT calculations (e.g., via ORCA) to model transition states and identify rate-limiting steps .
Example : Discrepancies in benzothiazole cyclization efficiency may stem from competing oxidation pathways; adding catalytic CuI can suppress byproducts .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in analogs?
Answer:
To establish SAR:
Analog Synthesis : Modify substituents (e.g., pyridine methylation, benzothiazole halogenation) .
Biological Assays :
- In vitro Testing : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Binding Studies : Perform SPR or ITC to quantify affinity for receptors .
Computational Modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
